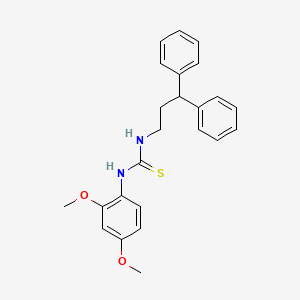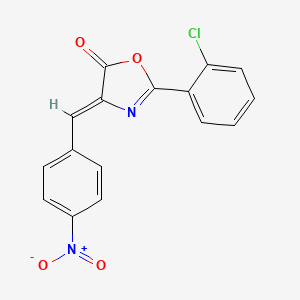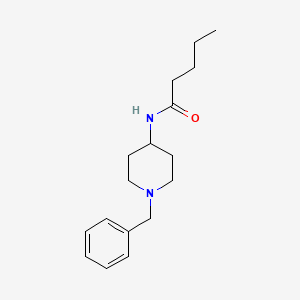
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and viral replication. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have minimal toxicity in vitro and in vivo studies. It has been shown to exhibit low cytotoxicity against normal human cells, making it a promising therapeutic agent. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to exhibit excellent bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. It is easy to synthesize and has excellent reproducibility. Additionally, it exhibits minimal toxicity, making it an ideal candidate for in vitro and in vivo studies. However, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea research. One potential application is in the development of novel antifungal agents. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has shown promise as a potential anticancer agent, and further studies are needed to explore its therapeutic potential. Finally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea may have potential as an antiviral agent, and further studies are needed to explore its activity against other viral species.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments, including its ease of synthesis, minimal toxicity, and excellent bioavailability. However, further studies are needed to explore its therapeutic potential and to address its limitations.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been extensively studied for its diverse biological activities. It has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, it has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,3-diphenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-20-13-14-22(23(17-20)28-2)26-24(29)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNZVXQWGIVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4844177.png)
![3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone](/img/structure/B4844184.png)

![4-bromo-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4844208.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4844222.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844249.png)

![3-[(cyanoacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B4844254.png)


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844285.png)